molecular formula C9H9N3O2S2 B1217975 Thiazosulfone CAS No. 473-30-3

Thiazosulfone

Cat. No. B1217975
CAS RN: 473-30-3
M. Wt: 255.3 g/mol
InChI Key: KVEZIRCKNOTGKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazosulfone derivatives are synthesized through various methods, including multicomponent reactions, cycloadditions, and desulfonylative processes. For instance, Sakram et al. (2016) demonstrated an efficient method for synthesizing benzo[h]thiazolo[2,3-b]quinazolines, a related class, via a one-pot two-step tandem reaction using p-toluenesulfonic acid as a catalyst (Sakram et al., 2016). Similarly, Adly et al. (2018) explored enoldiazosulfones in cycloaddition reactions catalyzed by copper(I) with chiral BOX ligands for the synthesis of oxazine-sulfone derivatives (Adly et al., 2018).

Molecular Structure Analysis

The molecular structure of Thiazosulfone derivatives is critical for their chemical behavior and biological activity. Studies on molecular docking and structural elucidation, such as those by Kanagavalli et al. (2022), provide insights into the geometry optimization and binding interactions of these compounds (Kanagavalli et al., 2022).

Chemical Reactions and Properties

Thiazosulfone derivatives participate in various chemical reactions, including cycloadditions and desulfurization processes, to yield a range of compounds with potential biological activities. Zhang et al. (2015) detailed a (n)Bu3P-catalyzed desulfonylative [3 + 2] cycloaddition of allylic carbonates with arylazosulfones, showcasing the reactivity of Thiazosulfone derivatives (Zhang et al., 2015).

Scientific Research Applications

  • Heterocyclic Chemistry : Thiazosulfone and related compounds have been instrumental in the construction of various heterocycles, essential in medicinal chemistry. Patel et al. (2012) described the oxidative desulfurization approach for constructing oxadiazole and thiadiazole heterocycles, utilizing iodobenzene and Oxone® for desulfurization (Patel et al., 2012).

  • Biological Research and Proteomics : In biological research, particularly proteomics, heteroaromatic sulfones like thiazosulfone derivatives have been used as thiol-selective reagents. Chen et al. (2017) discovered a new heteroaromatic alkylsulfone, which serves as a selective and reactive -SH blocking reagent in biological applications (Chen et al., 2017).

  • Cancer Research : Thiazosulfone derivatives have shown promise in cancer research. Cerezo et al. (2016) developed molecules (thiazole benzenesulfonamides) like HA15, which demonstrated anti-cancerous activity on various melanoma cells, including those resistant to BRAF inhibitors (Cerezo et al., 2016).

  • Metabolic Studies : Thiazolidinediones, a class of compounds including thiazosulfone derivatives, have been studied for their role in metabolic processes. Tordjman et al. (2003) identified glyceroneogenesis as a target of thiazolidinediones in adipocytes, elucidating their role in lipid metabolism (Tordjman et al., 2003).

  • Bone Diseases and Osteoclast Differentiation : Thiacremonone, an organosulfur compound derived from thiazosulfone, has been investigated for its effects on osteoclast differentiation, offering potential therapeutic benefits for bone diseases like osteoporosis. Park et al. (2017) explored the role of THIA in inhibiting receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation (Park et al., 2017).

  • Anticonvulsant Research : Thiazole derivatives of thiazosulfone have been evaluated for their anticonvulsant properties. Fayed et al. (2021) synthesized and tested new isatin derivatives containing thiazole moiety for their anticonvulsant activity, providing insights into potential anticonvulsant agents (Fayed et al., 2021).

  • Agricultural and Environmental Applications : Thiazosulfone derivatives, such as thiosulfate, have been used in agriculture and environmental studies. Li et al. (2018) investigated the role of thiosulfate in reducing mercury accumulation in rice, highlighting its potential environmental benefits (Li et al., 2018).

  • Pharmaceutical Chemistry : Thiazosulfone derivatives have found significant applications in pharmaceutical chemistry. Siddiqui et al. (2009) noted the broad range of biological activities of thiazoles, including their presence in many biologically active molecules like antimicrobial and antiretroviral drugs (Siddiqui et al., 2009).

  • Enzyme Inhibition and Cerebrovasodilation : Thiazosulfone derivatives have been explored for their role in enzyme inhibition and cerebrovasodilation. Barnish et al. (1980) described a series of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide carbonic anhydrase inhibitors with anticonvulsant activities (Barnish et al., 1980).

  • Antimicrobial, Antiprotozoal, and Antitumor Activity : Thiazole derivatives, including thiazosulfone-related compounds, have demonstrated various biological activities, including antimicrobial, antiprotozoal, and antitumor effects. Borcea et al. (2021) provided an overview of the synthesis and biological activities of these derivatives (Borcea et al., 2021).

  • Allergy Research : Thiazosulfone derivatives have been investigated for their potential as antiallergy agents. Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, demonstrating potent antiallergy activity in rat models (Hargrave et al., 1983).

  • Biological Activities of Thiazole : Thiazole ring, a key component of thiazosulfone, has shown various biological activities. Petrou et al. (2021) summarized recent literature on thiazole ring-containing compounds and their diverse biological activities (Petrou et al., 2021).

properties

IUPAC Name

5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-9(11)15-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEZIRCKNOTGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197088
Record name Thiazosulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazosulfone

CAS RN

473-30-3
Record name Thiazolsulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazosulfone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazosulfone
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Record name Thiazosulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOSULFONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-5-(4-nitrophenylsulfonyl)thiazole (4.0 g) and ammonium chloride in a mixture of ethanol (80 ml), tetrahydrofuran (40 ml) and water (30 ml) was portionwise added the iron powder (4 g) at 80° C. with stirring. The mixture was refluxed for 1.5 hours with stirring. The reaction mixture was filtered by suction and the filtrate was concentrated under reduced pressure. The residue was triturated with water and the precipitates were collected by filtration, washed with water and dried in vacuo to give 2-amino-5-(4-aminophenylsulfonyl)thiazole (3.10 g, yield: 86.6%). mp: 218°-219° C. IR (Nujol): 3400, 3300, 1620, 1595, 1535, 1380 cm-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
SJ Barenkamp - The Journal of pediatrics, 2003 - jpeds.com
… and intrathecal streptomycin combined with oral thiazosulfone (a dapsone derivative). … In later cases in the series, para-aminosalicylic acid was substituted for thiazosulfone, and a …
Number of citations: 1 www.jpeds.com
A Kashyap, N Adhikari, A Das, A Shakya… - Current drug …, 2018 - ingentaconnect.com
… Synthetic drugs belonging to the thiazole family includes sulfathiazole, sulfasuxidine, and thiazosulfone (Promizole). 2-Mercaptobenzothiazole (Mertax) is a thiazole derivative used for …
Number of citations: 45 www.ingentaconnect.com
W Berenberg, CD Cook… - Journal of the American …, 1951 - jamanetwork.com
… In allthree there was definite improve¬ ment after para-aminosalicylic acid and thiazosulfone were started. There were no significant differences ob¬ served in response to therapy …
Number of citations: 1 jamanetwork.com
WR Webb - American Review of Tuberculosis and Pulmonary …, 1959 - atsjournals.org
… One late relapse occurred in one of the 6 pa tients treated with viomycin and thiazosulfone. Bilateral plombage thoracoplasties had failed to accomplish permanent sputum “conversion,” …
Number of citations: 6 www.atsjournals.org
TV Apostol, SF Barbuceanu, LI Socea, C Draghici… - Rev …, 2019 - revistadechimie.ro
The paper presents the synthesis, characterization and cytotoxicity assessment of five organic compounds containing 4-(phenylsulfonyl) phenyl fragment in the molecule, namely of …
Number of citations: 5 revistadechimie.ro
AC WOODS, R WOOD… - AMA Archives of …, 1958 - jamanetwork.com
From 1948 to 1954 a series of papers on the effect of various antibacterial agents on experimental ocular tuberculosis appeared from the Wilmer Institute. These various studies have …
Number of citations: 8 jamanetwork.com
TV Apostol, LG Marutescu, C Draghici, LI Socea… - Molecules, 2021 - mdpi.com
In order to develop novel bioactive substances with potent activities, some new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment, namely, acyclic …
Number of citations: 3 www.mdpi.com
MM Lubran - Clinical Pathology in the Elderly, 1988 - karger.com
Patients who are more than 65 years old take more than twice as many medications, on the average, as do younger patients. Many take six or more drugs at one time, sometimes over …
Number of citations: 0 karger.com
AB Shaik, M Rahman - Medicinal Chemistry of Chemotherapeutic Agents, 2023 - Elsevier
… The bioisosteric replacement of the aniline part of DDS with 2-aminothiazole scaffold resulted in thiazosulfone with less GI irritation and activity than DDS. Further substitution of the …
Number of citations: 2 www.sciencedirect.com
RM Leipzig - 1981 - search.proquest.com
… The hemolytic effect of thiazosulfone (Promizole) on cross-transfused erythrocytes. Erythrocytes were obtained from five primaquine-sensitive and four nonsensitive donors. In each …
Number of citations: 3 search.proquest.com

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